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Compound of Interest

Compound Name: Afatinib impurity 11

Cat. No.: B8117034

An in-depth guide to the physicochemical properties of a significant Afatinib impurity is detailed
below. Publicly available scientific literature and vendor specifications lack a single, universally
accepted definition for "Afatinib Impurity 11." Different suppliers associate this designation
with distinct chemical structures and CAS numbers. This guide focuses on a critical and well-
documented degradation product of Afatinib: N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-
tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acrylamide. This compound, formed through the N-
demethylation of the dimethylaminobutenamide side chain, represents a plausible identity for
this impurity and is crucial for understanding Afatinib's stability profile.

Physicochemical Properties

The core physicochemical data for this Afatinib impurity are summarized in the table below.
This information is compiled from various chemical supplier databases and cross-referenced
with analytical studies on Afatinib degradation.
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Property Data

N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-
Chemical Name tetrahydro-3-furanyl]oxy]-6-
quinazolinyllacrylamide

Afatinib Acrylamide Impurity, Des-dimethylamino

Synonyms
ynony Afatinib
CAS Number 1402086-20-7
Molecular Formula C21H18CIFN4O3
Molecular Weight 428.84 g/mol [1][2]
Appearance Solid, Off-white to light yellow[1]
N Soluble in DMSO (20 mg/mL with heating; 85
Solubility
mg/mL)[1][2]
Powder: 4°C, sealed, away from moisture and
Storage Conditions light. In Solvent (-80°C): stable for 6 months.[1]

[2]

Degradation Pathway

Afatinib is susceptible to degradation under various stress conditions, including hydrolytic,
oxidative, and photolytic stress.[3][4] The formation of the acrylamide impurity from the parent
Afatinib molecule occurs via oxidative N-demethylation of the tertiary amine on the butenamide
side chain.
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Caption: Degradation of Afatinib to its acrylamide impurity.

Experimental Protocols

The identification and characterization of Afatinib impurities are primarily conducted using
chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Afatinib from its degradation
products. While a specific protocol for "Impurity 11" is not detailed in the available literature, a
general method for separating degradation products has been described.[3][4]

» Objective: To separate Afatinib from its process-related and degradation impurities.

e Methodology:

o

Column: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 um)[3][4]

[¢]

Mobile Phase A: 10 mM Ammonium Acetate Buffer (pH 6.7)[3][4]

Mobile Phase B: Acetonitrile or Methanol

o

[e]

Elution: Gradient elution mode[3][4]
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[e]

Flow Rate: Typically 1.0 mL/min

o

Detection: UV at 253 nm|[5]

[¢]

Column Temperature: 30°C[5]

Sample Preparation: The sample (Afatinib raw material or formulation) is dissolved in a

[¢]

suitable diluent, such as ethanol, to a concentration of approximately 0.5 mg/mL.[5]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used for the
structural elucidation of impurities.

o Objective: To determine the molecular weight and fragmentation pattern of the impurity for

structural confirmation.
o Methodology:

o Technique: Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-
TOF/MS/MS) is commonly used for characterizing unknown degradation products.[3][4]

o lonization Mode: Electrospray lonization (ESI) in positive mode.

o Analysis: The mass spectrometer is set to acquire full scan data to determine the parent
ion's mass-to-charge ratio (m/z). Product ion scans (MS/MS) are then performed on the
parent ion to obtain fragmentation data, which helps in elucidating the structure. For the
acrylamide impurity, the expected [M+H]* ion would be at m/z 429.84.

Analytical Workflow

The general workflow for identifying and characterizing an unknown impurity in a drug
substance like Afatinib involves a systematic approach combining separation and structural
elucidation techniques.
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Caption: Workflow for impurity identification and characterization.

Biological Context

Afatinib is an irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and
HERA4.[6][7] It covalently binds to the kinase domains of these receptors, leading to the
inhibition of downstream signaling pathways involved in cell proliferation and survival.[7] While
the biological activity of this specific acrylamide impurity is not extensively documented in
public literature, any modification to the acrylamide group—the "warhead" responsible for
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covalent binding—could potentially alter its inhibitory activity. Further studies would be required
to assess the impurity's efficacy and safety profile compared to the parent drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. selleckchem.com [selleckchem.com]

3. Isolation and structural characterization of degradation products of afatinib dimaleate by
LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation
products - PubMed [pubmed.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. CN105717226A - Method for detecting afatinib dimaleate isomers and main degradation
impurities through high performance liquid chromatography - Google Patents
[patents.google.com]

¢ 6. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. go.drugbank.com [go.drugbank.com]

 To cite this document: BenchChem. [Physicochemical properties of Afatinib impurity 11].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8117034#physicochemical-properties-of-afatinib-
impurity-11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8117034?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

